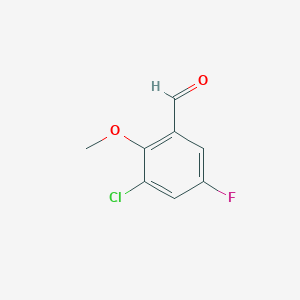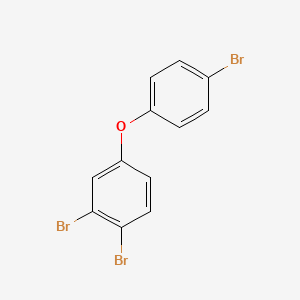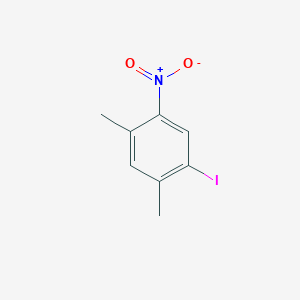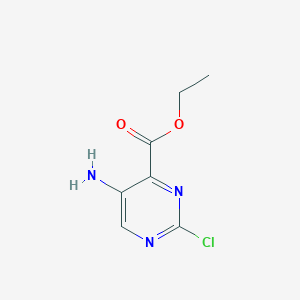
3-Chloro-5-fluoro-2-methoxybenzaldehyde
Vue d'ensemble
Description
3-Chloro-5-fluoro-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 . It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It appears as a solid in its physical form .
Synthesis Analysis
The synthesis of 3-Chloro-5-fluoro-2-methoxybenzaldehyde can be achieved starting from 2-amino-5-methoxytoluene . Another method involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with Iodomethane .Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-2-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Chemical Reactions Analysis
3-Chloro-5-fluoro-2-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can react with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction to construct benzosuberone cores .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-2-methoxybenzaldehyde has a molecular weight of 188.59 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Imidazolidine Derivatives
This compound may be used in the synthesis of imidazolidine derivatives, such as 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione , which could have potential applications in pharmaceuticals .
Organic Synthesis Building Block
As an aryl fluorinated building block, it can be utilized in various organic synthesis processes to create complex molecules for pharmaceuticals, agrochemicals, and dyestuff .
Intermediate for Porphyrin Synthesis
It might be involved in the synthesis of porphyrins, which are important compounds in fields like biochemistry and materials science .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-5-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYVSMQRYCVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517959 | |
| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
CAS RN |
82129-41-7 | |
| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)


![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)






